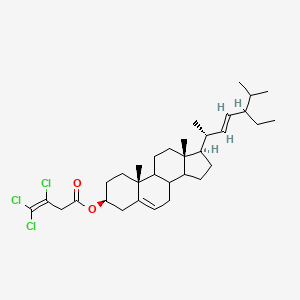![molecular formula C20H20N2O4 B14946006 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and an amino group linked to a 3,4-dimethoxyphenethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with a suitable pyrrole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at temperatures ranging from 0°C to 20°C to ensure optimal yield and minimize side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity. The industrial process also focuses on minimizing waste and optimizing the use of raw materials to make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium tert-butoxide, dichloromethane as a solvent
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects. The compound’s interaction with receptors and enzymes is also a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Mescaline: A naturally occurring psychedelic compound with a similar phenethylamine structure.
Bevantolol: A beta-adrenergic antagonist with a similar 3,4-dimethoxyphenethyl moiety
Uniqueness
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring with a phenyl group and a 3,4-dimethoxyphenethyl moiety.
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h3-9,12-13,21H,10-11H2,1-2H3 |
Clave InChI |
SCFSLZSMRTWZOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3Ah-pyrrolo[3,4-d]isoxazole-3-carboxylic acid, 4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydro-, methyl ester](/img/structure/B14945924.png)
![2-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B14945928.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945935.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide](/img/structure/B14945939.png)
![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate](/img/structure/B14945954.png)
![1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone](/img/structure/B14945957.png)
![N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14945964.png)
![1-(dimethylamino)-4-[4-(methylsulfanyl)phenyl]-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945977.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945993.png)
![3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14945994.png)
![1'-(2-chlorobenzyl)-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B14945997.png)
